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Compound of Interest

Compound Name: 4-Ethyltoluene

Cat. No.: B166476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
ethyltoluene, a key aromatic hydrocarbon. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights

for compound identification, characterization, and quality control in research and development

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 4-ethyltoluene.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-ethyltoluene is characterized by signals corresponding to the

aromatic protons and the protons of the ethyl and methyl substituents. The spectrum was

recorded on an 89.56 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.08 Multiplet 4H
Aromatic protons (H-

2, H-3, H-5, H-6)

~2.59 Quartet 2H
Methylene protons (-

CH₂-)

~2.30 Singlet 3H
Methyl protons (-CH₃

of toluene)

~1.22 Triplet 3H
Methyl protons (-CH₃

of ethyl)

Note on Coupling: The quartet for the methylene protons arises from coupling with the adjacent

methyl protons of the ethyl group. Similarly, the triplet for the methyl protons of the ethyl group

is due to coupling with the adjacent methylene protons. A typical aliphatic H-C-C-H coupling

constant (³JHH) is in the range of 6-8 Hz.[2] Aromatic proton-proton coupling constants typically

range from 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are reported in parts per million (ppm) relative to a standard.

Chemical Shift (δ) ppm Assignment

~142 C-4 (quaternary, attached to ethyl group)

~135 C-1 (quaternary, attached to methyl group)

~129 C-2, C-6 (aromatic CH)

~128 C-3, C-5 (aromatic CH)

~28 -CH₂- (ethyl group)

~21 -CH₃ (toluene methyl group)

~16 -CH₃ (ethyl group)
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-ethyltoluene, a liquid

aromatic hydrocarbon, exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Strong Aromatic C-H stretch[3][4]

3000-2850 Medium Aliphatic C-H stretch[4]

1600-1585 Medium Aromatic C=C ring stretch[3]

1500-1400 Medium Aromatic C=C ring stretch[3]

1470-1450 Medium C-H bend (alkanes)[5]

900-675 Strong
C-H out-of-plane bend

(aromatics)[3][5]

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be

indicative of the substitution pattern on the aromatic ring.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification. Electron ionization (EI) is a common technique

for volatile organic compounds like 4-ethyltoluene.[6]

m/z Relative Intensity Assignment

120 Moderate Molecular Ion [M]⁺

105 100% (Base Peak)
[M-CH₃]⁺ (loss of a methyl

group)

91 Moderate [C₇H₇]⁺ (tropylium ion)

77 Moderate [C₆H₅]⁺ (phenyl ion)
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The fragmentation pattern is a characteristic fingerprint of the molecule. The base peak at m/z

105 corresponds to the stable benzylic carbocation formed by the loss of a methyl radical from

the ethyl group. The peak at m/z 91 is the characteristic tropylium ion, common in the mass

spectra of alkylbenzenes.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of 4-ethyltoluene for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃), in a clean vial.[7]

Gently vortex or sonicate the mixture to ensure complete dissolution.[7]

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0

to 5.0 cm.[7][8]

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]

Instrumental Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

[7]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]

Tune and match the probe to the nucleus of interest (¹H or ¹³C).[7]

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay, and initiate data collection.[7]
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Sample Preparation (Neat Liquid):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.

For liquid samples, one or two drops of 4-ethyltoluene are sufficient.

If using salt plates, place a drop of the liquid on one plate and carefully place the second

plate on top to create a thin film.

If using an ATR accessory, place a drop of the liquid directly onto the crystal.

Instrumental Setup and Data Acquisition:

Record a background spectrum of the empty cell or clean ATR crystal.

Place the prepared sample in the instrument's sample compartment.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a volatile liquid like 4-ethyltoluene, direct injection via a heated probe or coupling with a

gas chromatograph (GC-MS) is common.

The sample is vaporized in the ion source of the mass spectrometer.[6]

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[6]

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.
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Caption: Experimental workflow for the spectroscopic analysis of 4-ethyltoluene.
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Caption: Correlation of spectroscopic data to the molecular structure of 4-ethyltoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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